Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate is a complex organic compound with a unique structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate typically involves multiple steps. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-chloro-3-oxobutanoic acid under controlled conditions to form the desired compound. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amides.
Scientific Research Applications
Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-chloro-3-oxobutanoate: A simpler ester with similar reactivity but lacking the amide functionality.
Ethyl 4-aminobenzoate: An intermediate in the synthesis of the target compound, with different reactivity due to the presence of an amino group.
4-Chloro-3-oxobutanoic acid: A precursor in the synthesis, with distinct chemical properties due to the presence of a carboxylic acid group.
The uniqueness of this compound lies in its combined ester and amide functionalities, which provide a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
4261-02-3 |
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Molecular Formula |
C14H16ClNO4 |
Molecular Weight |
297.73 g/mol |
IUPAC Name |
ethyl 4-[(4-chloro-3-oxobutyl)-formylamino]benzoate |
InChI |
InChI=1S/C14H16ClNO4/c1-2-20-14(19)11-3-5-12(6-4-11)16(10-17)8-7-13(18)9-15/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
YTIHVRBBTKXDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CCl)C=O |
Origin of Product |
United States |
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